molecular formula C11H13NO4S B13886263 2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-Quinolinone CAS No. 1082922-32-4

2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-Quinolinone

Cat. No.: B13886263
CAS No.: 1082922-32-4
M. Wt: 255.29 g/mol
InChI Key: BRMJHGXHNYCPNL-UHFFFAOYSA-N
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Description

2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-Quinolinone is a quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-Quinolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and a suitable sulfonylating agent.

    Cyclization: The intermediate is then cyclized to form the quinolinone core.

    Methoxylation: Introduction of the methoxy group at the 7th position.

    Reduction: Reduction of the 2,3-double bond to form the dihydro derivative.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can occur at the sulfonyl group or the quinolinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone N-oxides, while reduction may yield various reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for various therapeutic areas.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-Quinolinone would depend on its specific biological activity. Generally, quinolinone derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinolinone: The parent compound, known for its diverse biological activities.

    7-Methoxyquinolinone: Similar structure but lacks the dihydro and methylsulfonyl groups.

    2,3-Dihydroquinolinone: Lacks the methoxy and methylsulfonyl groups.

Uniqueness

2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-Quinolinone is unique due to the combination of the dihydro, methoxy, and methylsulfonyl groups, which may confer specific biological activities or chemical reactivity not seen in other quinolinone derivatives.

Properties

CAS No.

1082922-32-4

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

7-methoxy-1-methylsulfonyl-2,3-dihydroquinolin-4-one

InChI

InChI=1S/C11H13NO4S/c1-16-8-3-4-9-10(7-8)12(17(2,14)15)6-5-11(9)13/h3-4,7H,5-6H2,1-2H3

InChI Key

BRMJHGXHNYCPNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CCN2S(=O)(=O)C

Origin of Product

United States

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